Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate
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Overview
Description
Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate is an organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring substituted with methoxy and methyl groups, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate typically involves the reaction of 7-methoxy-2-methyl-2H-1-benzopyran-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: A closely related compound with similar structural features.
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with ethoxy and methyl substitutions.
5,7-Dimethoxy-2H-1-benzopyran-2-one: A compound with two methoxy groups on the benzopyran ring.
Uniqueness
Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl acetate moiety, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and applications .
Properties
CAS No. |
143724-10-1 |
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Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 2-(7-methoxy-2-methylchromen-2-yl)acetate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)10-15(2)8-7-11-5-6-12(17-3)9-13(11)19-15/h5-9H,4,10H2,1-3H3 |
InChI Key |
IIEJYMGNUFWOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C=CC2=C(O1)C=C(C=C2)OC)C |
Origin of Product |
United States |
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